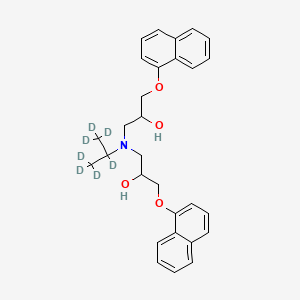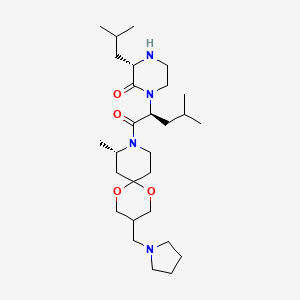
Propranolol impurity B-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propranolol impurity B-d7 is a deuterated form of propranolol impurity B, which is a by-product formed during the synthesis of propranolol. Propranolol is a non-selective beta-adrenergic antagonist widely used for the treatment of hypertension, angina, and other cardiovascular conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of propranolol and its impurities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propranolol impurity B-d7 involves the deuteration of propranolol impurity B. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterated compound. The use of deuterated solvents and catalysts is carefully monitored to ensure consistent quality and minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: Propranolol impurity B-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Propranolol impurity B-d7 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of propranolol and its impurities.
Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites of propranolol.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques to quantify propranolol and its impurities.
Drug Development: Assisting in the development of new beta-blockers and improving the safety and efficacy of existing drugs.
Mechanism of Action
The mechanism of action of Propranolol impurity B-d7 is similar to that of propranolol, as it is a structural analog. It acts as a non-selective beta-adrenergic receptor antagonist, blocking the beta-1 and beta-2 adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The deuterated form may exhibit slightly different pharmacokinetic properties due to the presence of deuterium atoms, which can affect the rate of metabolic reactions.
Comparison with Similar Compounds
Propranolol: The parent compound, a non-selective beta-blocker used for cardiovascular conditions.
Propranolol Impurity B: The non-deuterated form of the impurity.
Other Beta-Blockers: Compounds such as atenolol, metoprolol, and nadolol, which have similar therapeutic effects but different pharmacokinetic profiles.
Uniqueness: Propranolol impurity B-d7 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic stability and pathways of propranolol. The use of deuterated compounds in research helps in understanding the drug’s behavior in the body and can lead to the development of more effective and safer medications.
Properties
Molecular Formula |
C29H33NO4 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3/i1D3,2D3,21D |
InChI Key |
MKZHJJQCUIZEDE-PRCNHKIYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)


![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)

